
1,1-Diethoxybut-3-yn-2-one
Overview
Description
“1,1-Diethoxybut-3-yn-2-one” is a conjugated terminal acetylenic ketone . It reacts with nitrogen and oxygen nucleophiles and gives Michael adducts, in most cases in good to excellent yield .
Synthesis Analysis
The compound reacts with nitrogen and oxygen nucleophiles and gives Michael adducts, in most cases in good to excellent yield . In almost every case the predominant reaction is monoaddition, which leads to the formation of the corresponding β-substituted α,β-unsaturated ketones in a stereospecific fashion .
Molecular Structure Analysis
The molecular formula of “1,1-Diethoxybut-3-yn-2-one” is C8H12O3 .
Chemical Reactions Analysis
The compound undergoes Diels-Alder reactions with a few conjugated dienes at room temperature and above . The expected cyclohexa-1,4-diene adducts were formed, but they were unstable and aromatized to the corresponding benzene derivatives, which were isolated in low to excellent yield .
Scientific Research Applications
Synthesis of β-Hydroxy 1,3-Dithiane Derivatives
“1,1-Diethoxybut-3-yn-2-one” is utilized in the synthesis of β-hydroxy 1,3-dithiane derivatives. These derivatives are significant due to their potential applications in pharmaceuticals and as intermediates in organic synthesis .
Diels-Alder Reactions
This compound serves as a dienophile in Diels-Alder reactions, which are pivotal in constructing cyclic molecules. Such reactions are fundamental in the synthesis of natural products and complex molecular architectures .
Michael Addition Reactions
It reacts with nitrogen and oxygen nucleophiles to form Michael adducts. These reactions are crucial for creating carbon-nitrogen and carbon-oxygen bonds, which are essential in various chemical syntheses .
Mechanism of Action
Target of Action
1,1-Diethoxybut-3-yn-2-one is a conjugated terminal acetylenic ketone . Its primary targets are nitrogen and oxygen nucleophiles . These nucleophiles play a crucial role in the Michael addition reactions .
Mode of Action
The compound interacts with its targets through Michael addition reactions . In most cases, the predominant reaction is monoaddition . This leads to the formation of the corresponding β-substituted α,β-unsaturated ketones . The stereochemistry of the resulting compounds depends on the nature of the nucleophile .
Biochemical Pathways
The compound is involved in the Diels-Alder reactions . It reacts with a few conjugated dienes at room temperature and above . The expected cyclohexa-1,4-diene adducts are formed, but they are unstable and aromatize to the corresponding benzene derivatives .
Pharmacokinetics
The compound’s reactivity and the rate of its reactions can influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the formation of β-substituted α,β-unsaturated ketones . These are formed in a stereospecific fashion . In some cases, the Michael-addition products are unstable and undergo secondary reactions to form heterocyclic compounds .
Action Environment
The action of 1,1-Diethoxybut-3-yn-2-one is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound reacts with conjugated dienes at room temperature and above . The rate of reaction is also influenced by the concentration of the reactants .
Future Directions
The compound has been used in various studies and has shown potential in the synthesis of a range of different products including functionalized allylic and homoallylic alcohols, highly substituted furans, amino-substituted furfurals, functionalized triazoles, deoxygenated carbohydrate analogues, various heterocycles, and functionalized 1,3-dithianes . Further studies could explore its reactivity under different conditions .
properties
IUPAC Name |
1,1-diethoxybut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-7(9)8(10-5-2)11-6-3/h1,8H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLPCTZTKHBEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C#C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethoxybut-3-yn-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,1-Diethoxybut-3-yn-2-one interact with different nucleophiles? What determines the stereochemistry of the products?
A1: 1,1-Diethoxybut-3-yn-2-one, a conjugated terminal acetylenic ketone, readily undergoes Michael addition reactions with various nitrogen and oxygen nucleophiles. [] This reaction primarily yields monoaddition products, forming β-substituted α,β-unsaturated ketones with specific stereochemistry. Interestingly, the nucleophile's nature dictates the product's stereochemistry. Ammonia and primary amines typically lead to the formation of Z-alkenones. In contrast, secondary amines and alcohols favor the formation of E-alkenones. [] This selectivity highlights the influence of steric and electronic factors on the reaction pathway.
Q2: Can 1,1-Diethoxybut-3-yn-2-one participate in Diels-Alder reactions? What factors influence its reactivity in these reactions?
A2: While 1,1-Diethoxybut-3-yn-2-one itself readily participates in Diels-Alder reactions with conjugated dienes, its corresponding alcohol derivatives (1,1-diethoxy-5-hydroxyalk-3-yn-2-ones) show limited reactivity. [] This difference suggests that the presence of the free hydroxyl group hinders the Diels-Alder process. The reactions typically require elevated temperatures and often result in the formation of benzene derivatives as the final products, likely due to the instability of the initial cyclohexa-1,4-diene adducts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



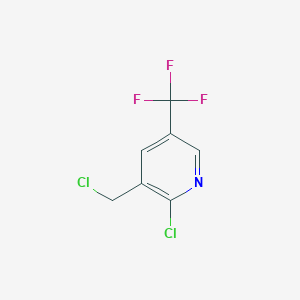
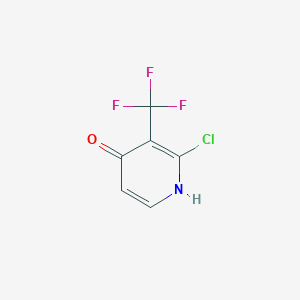
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1403590.png)

![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine](/img/structure/B1403595.png)
![4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1403596.png)
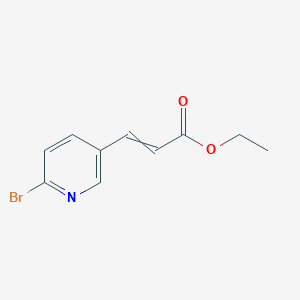
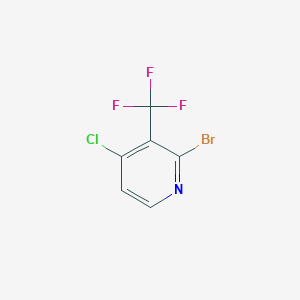
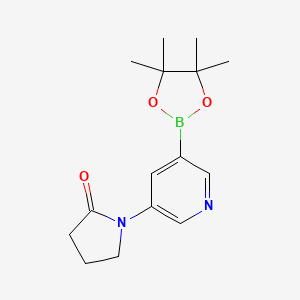

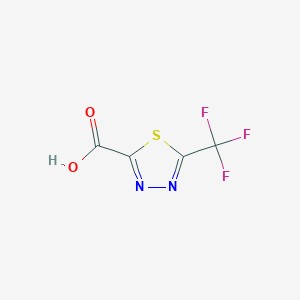
![3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403608.png)
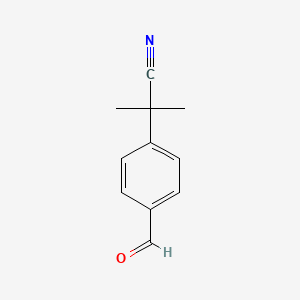
![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)